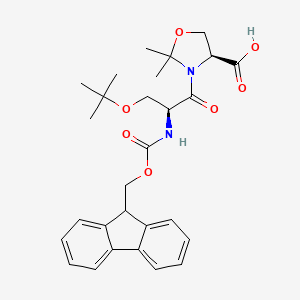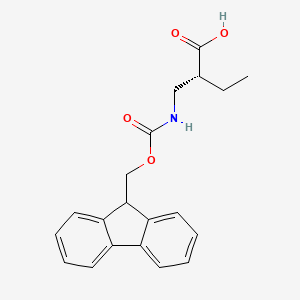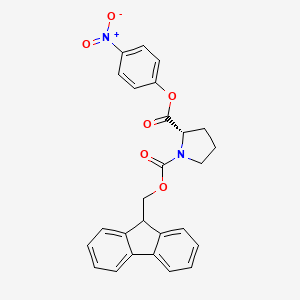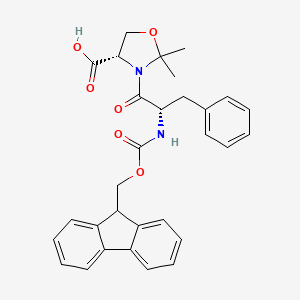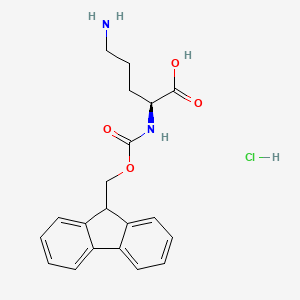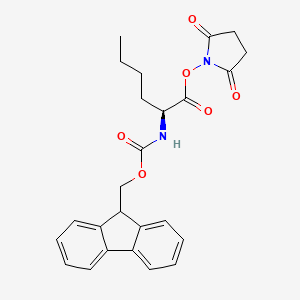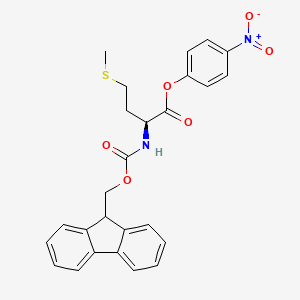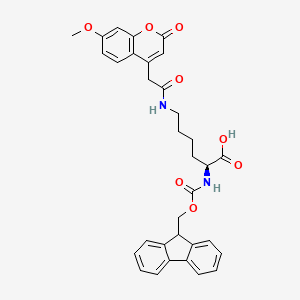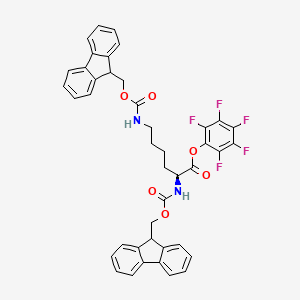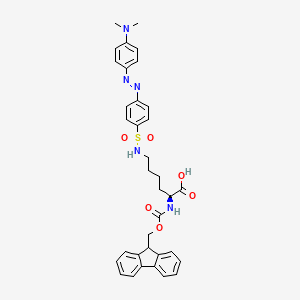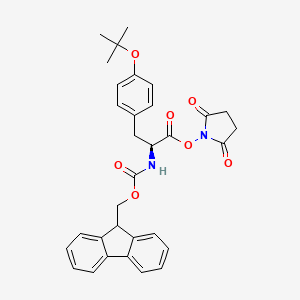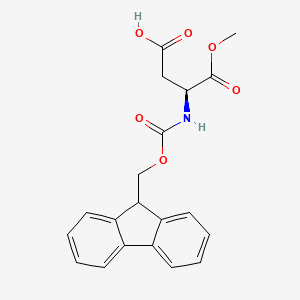
Fmoc-Asp-OMe
Overview
Description
Fmoc-Asp-OMe: N-α-Fmoc-L-aspartic acid 4-methyl ester , is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group while allowing for selective deprotection of the ester group. This compound is particularly useful in minimizing aspartimide formation during peptide synthesis, which can lead to unwanted by-products .
Mechanism of Action
Target of Action
Fmoc-Asp-OMe, also known as N-α-Fmoc- (O-3-methyl-pent-3-yl)aspartic acid , is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) using the Fmoc strategy . The Fmoc group protects the amine group of the amino acid during the peptide chain elongation process . After the peptide chain is formed, the Fmoc group is removed, allowing the peptide to fold and function properly .
Pharmacokinetics
Its properties as a protecting group in peptide synthesis suggest that it would be rapidly metabolized and removed during the peptide synthesis process .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting the amine group during synthesis, this compound helps ensure that the peptide chain is formed correctly . Once the Fmoc group is removed, the resulting peptide is free to fold into its correct three-dimensional structure and carry out its biological function .
Action Environment
The action of this compound is highly dependent on the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other chemicals can influence the efficiency of the Fmoc protection and deprotection processes . For example, the Fmoc group is sensitive to acidic conditions and requires a basic environment for its removal .
Biochemical Analysis
Biochemical Properties
Fmoc-Asp-OMe plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group provides protection for the amino group during peptide bond formation, preventing unwanted side reactions . The Fmoc group is also known to promote the self-assembly of modified amino acids and short peptides due to its inherent hydrophobicity and aromaticity .
Cellular Effects
For instance, Fmoc-modified amino acids and short peptides have been shown to have applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation. Once the peptide bond is formed, the Fmoc group can be removed under mild basic conditions, allowing for the next amino acid to be added .
Temporal Effects in Laboratory Settings
The stability of this compound in laboratory settings is crucial for its role in peptide synthesis. The Fmoc group is stable under the conditions used for peptide bond formation, but can be removed under mild basic conditions when necessary . This allows for the stepwise addition of amino acids in peptide synthesis.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. In this process, it interacts with other amino acids to form peptide bonds, with the Fmoc group protecting the amino group during this reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-Asp-OMe can be synthesized through the esterification of Fmoc-Asp (Fmoc-L-aspartic acid) with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Asp-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form Fmoc-Asp (Fmoc-L-aspartic acid) using mild acidic or basic conditions.
Common Reagents and Conditions:
Hydrolysis: Calcium iodide can be used as a protective agent for the Fmoc group during hydrolysis.
Deprotection: Piperidine is commonly used for Fmoc group removal due to its ability to form a stable adduct with the dibenzofulvene byproduct.
Major Products Formed:
Hydrolysis: Fmoc-Asp (Fmoc-L-aspartic acid)
Deprotection: Aspartic acid
Scientific Research Applications
Chemistry: Fmoc-Asp-OMe is widely used in the synthesis of peptides and proteins. Its ability to protect the amino group while allowing for selective deprotection of the ester group makes it an essential building block in SPPS .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: this compound is used in the development of peptide-based drugs for various medical conditions, including cancer, diabetes, and infectious diseases. Its ability to form stable peptide bonds makes it a valuable tool in drug design and development .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide-based drugs. It is also employed in the synthesis of peptide-based materials for use in biotechnology and nanotechnology .
Comparison with Similar Compounds
Fmoc-Asp (OMpe)-OH: This compound is a derivative of aspartic acid with a bulky OMpe protecting group, which offers more protection against aspartimide formation compared to Fmoc-Asp-OMe.
Fmoc-Asp (OtBu)-OH: Another derivative of aspartic acid with a tert-butyl protecting group, commonly used in peptide synthesis.
Uniqueness: this compound is unique in its ability to minimize aspartimide formation during peptide synthesis, making it a valuable tool in the synthesis of high-purity peptides. Its selective deprotection properties and compatibility with various reaction conditions further enhance its utility in scientific research and industrial applications .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUZUMRMWJUEMK-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654094 | |
| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145038-52-4 | |
| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-Asp(OMe)-OH in the synthesis of pentasubstituted pyrroles?
A1: Fmoc-Asp(OMe)-OH acts as a starting material and undergoes a series of reactions to ultimately form the pyrrole ring. [] First, it reacts with 4-nitrobenzenesulfonyl chloride. Then, the resulting intermediate is alkylated with various α-haloketones. Finally, treatment with potassium trimethylsilanolate triggers a cascade of C-arylation, aldol condensation, and spontaneous aromatization, yielding the desired pentasubstituted pyrrole. []
Q2: What are the advantages of using Fmoc-Asp(OMe)-OH in this specific synthesis compared to other potential starting materials?
A2: The research paper highlights the use of Fmoc-Asp(OMe)-OH as a key advantage due to its availability and the simplicity of the overall synthetic strategy. [] The paper does not directly compare the use of Fmoc-Asp(OMe)-OH to other potential starting materials. Further research would be needed to determine if other starting materials could offer benefits like increased yield, reduced reaction time, or access to a wider range of pyrrole derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


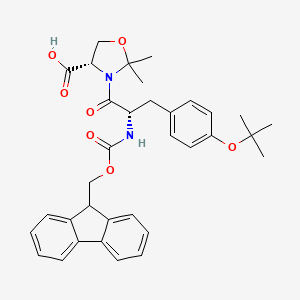
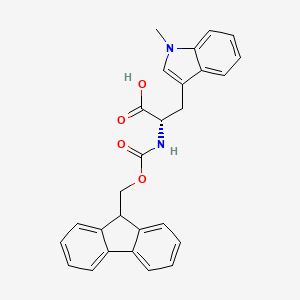
![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)
